Physicochemical characteristics of 7,9-Dihydro-1H-purine-6,8-dione
Physicochemical characteristics of 7,9-Dihydro-1H-purine-6,8-dione
An In-Depth Technical Guide to the Physicochemical Characteristics of 7,9-Dihydro-1H-purine-6,8-dione (Uric Acid)
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
7,9-Dihydro-1H-purine-6,8-dione, commonly known as uric acid, is a pivotal molecule in human metabolism, primarily recognized as the final product of purine nucleotide breakdown.[1][2] Its physicochemical properties are of paramount importance in various scientific disciplines, including clinical chemistry, pharmacology, and materials science. Elevated concentrations of uric acid in the blood are associated with conditions like gout, kidney stones, and cardiovascular disease.[1][3] This technical guide provides a comprehensive exploration of the core physicochemical characteristics of uric acid, offering insights into its structure, solubility, acid-base properties, spectral behavior, and thermal stability. The methodologies for determining these properties are detailed, providing researchers, scientists, and drug development professionals with a robust framework for their investigations.
Molecular Structure and Tautomerism
Uric acid is a heterocyclic compound with the chemical formula C₅H₄N₄O₃.[1] Its structure consists of a purine core with three oxo groups at positions 2, 6, and 8.[2] This arrangement gives rise to interesting structural phenomena, most notably tautomerism.
Crystalline and Solution-State Structure
In its crystalline form, uric acid predominantly exists in the tri-keto (lactam) tautomeric form.[1][4][5] This has been confirmed by X-ray crystallography and computational chemistry studies, which indicate this tautomer is the most stable.[4][5][6] The crystal structure of anhydrous uric acid is monoclinic.[5] Uric acid can also exist as a dihydrate, which is a known component of some pathological biomineralizations.[7]
The molecular packing in uric acid crystals is characterized by extensive hydrogen bonding, which contributes to its high melting point and low solubility in many solvents.[5]
Tautomeric Forms
Uric acid exhibits lactam-lactim tautomerism, meaning it can exist in several tautomeric forms in equilibrium.[1] While the tri-keto form is the most stable, mono-hydroxy tautomers are also considered, particularly in the context of deprotonation.[4][6] The equilibrium between these tautomers can be influenced by the solvent and pH.
Diagram: Tautomeric Forms of Uric Acid
Caption: Tautomeric equilibrium of uric acid.
Solubility
The solubility of uric acid is a critical factor in its physiological and pathological roles. Its low solubility in aqueous solutions is a primary contributor to the formation of uric acid crystals in the body, leading to gout and kidney stones.[1]
Aqueous Solubility
The aqueous solubility of uric acid is notably low, reported as 6 mg/100 mL (0.06 g/L) at 20 °C.[1] This low solubility is a key factor in the etiology of gout.[1] The solubility of uric acid and its salts, such as monosodium urate, is influenced by several factors:
-
Temperature: Solubility generally increases with temperature, allowing for recrystallization from hot water.[1][8]
-
pH: The solubility of uric acid increases with increasing pH.[9] This is because the deprotonated urate form is more soluble than the neutral uric acid molecule.[10]
-
Ionic Strength: The solubility of monosodium urate increases with increasing ionic strength.[9]
Solubility in Other Solvents
Uric acid is largely insoluble in alcohol and ether.[8] It is, however, soluble in solutions of sodium hydroxide.[8]
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 20 | 6 mg/100 mL | [1] |
| Hot Water | 100 | 1 part in 2,000 parts | [8] |
| 1 M NaOH | - | 50 mg/mL | [8] |
| Ethanol | - | Very low/negligible | [1] |
| Ether | - | Insoluble | [8] |
Experimental Protocol: Determination of Aqueous Solubility
This protocol outlines a standard method for determining the aqueous solubility of uric acid.
-
Preparation of Saturated Solution:
-
Add an excess amount of uric acid powder to a known volume of deionized water in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.
-
Filter the supernatant through a 0.22 µm filter to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered, saturated solution with a suitable solvent (e.g., a basic buffer to ensure complete dissolution).
-
Determine the concentration of uric acid in the diluted solution using UV-Vis spectrophotometry at its absorption maximum (around 293 nm).[11]
-
Calculate the original concentration in the saturated solution, which represents the solubility.
-
Diagram: Solubility Determination Workflow
Caption: Experimental workflow for determining the aqueous solubility of uric acid.
Acid-Base Properties (pKa)
Uric acid is a weak dibasic acid, meaning it can donate two protons.[1] Its acid dissociation constants (pKa values) are crucial for understanding its behavior in biological systems, as they determine the predominant ionic species at a given pH.
pKa Values
The reported pKa values for uric acid are:
At physiological pH (around 7.4), which is above the first pKa, uric acid exists predominantly as the monovalent urate anion.[1][13]
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a reliable method for determining the pKa values of weak acids.
-
Sample Preparation:
-
Prepare a solution of uric acid of known concentration in deionized water. Due to its low solubility, a co-solvent or heating may be necessary, followed by cooling to the desired temperature.
-
-
Titration Setup:
-
Use a calibrated pH meter with a glass electrode.
-
Place the uric acid solution in a beaker with a magnetic stirrer.
-
Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
-
Titration Procedure:
-
Record the initial pH of the uric acid solution.
-
Add the titrant (NaOH) in small, known increments.
-
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Continue the titration past the equivalence points.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to obtain a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points. The first pKa (pKa₁) is the pH at which half of the first proton has been neutralized.
-
UV-Vis Absorption Spectrum
Uric acid exhibits strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum. This property is widely used for its quantification in various matrices.
Absorption Maximum (λmax)
The UV absorption spectrum of uric acid is pH-dependent. In alkaline solutions, it shows a characteristic absorption maximum (λmax) at approximately 293 nm .[11][14] The molar absorptivity at this wavelength is a constant that allows for the determination of uric acid concentration using the Beer-Lambert law. In some studies, the maximum absorption has been noted at slightly different wavelengths, such as 294.46 nm.[15]
Experimental Protocol: UV-Vis Spectrophotometry of Uric Acid
-
Instrument Setup:
-
Use a calibrated UV-Vis spectrophotometer.
-
Warm up the deuterium lamp for at least 20 minutes for stable readings in the UV range.[15]
-
-
Sample Preparation:
-
Prepare a stock solution of uric acid by dissolving a known mass in a basic buffer (e.g., a dilute NaOH solution or a suitable buffer like ammediol buffer) to ensure complete dissolution.[11][15]
-
Prepare a series of standard solutions of known concentrations by serial dilution of the stock solution.
-
-
Measurement:
-
Use quartz cuvettes for measurements in the UV range.
-
Set the spectrophotometer to scan a wavelength range, for example, from 200 to 400 nm, to determine the λmax.[15]
-
Measure the absorbance of the blank (the buffer solution) and subtract it from the absorbance of the samples.
-
Measure the absorbance of each standard solution at the λmax.
-
-
Calibration Curve and Quantification:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
The concentration of an unknown sample can be determined by measuring its absorbance at the λmax and interpolating from the calibration curve.
-
Thermal Stability
The thermal stability of uric acid is an important characteristic, particularly in the context of its solid-state properties and analytical methods involving heat.
Melting and Decomposition
Uric acid does not have a sharp melting point but rather decomposes at high temperatures. The decomposition temperature is reported to be above 300 °C.[1][8] High-temperature powder X-ray diffraction (PXRD) experiments have shown that the anhydrous form of uric acid (uricite) is stable up to 380 °C, after which it loses its crystallinity.[16][17] The dihydrate form is less stable and loses its water of hydration at temperatures above 40 °C, transforming into the anhydrous form.[16]
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature.
-
Instrument Setup:
-
Use a calibrated TGA instrument.
-
Set the desired temperature program (e.g., a heating rate of 10 °C/min from room temperature to 500 °C).
-
Use an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the uric acid sample (typically a few milligrams) into a TGA pan.
-
-
Analysis:
-
Place the pan in the TGA furnace and start the temperature program.
-
Record the mass of the sample as a function of temperature.
-
-
Data Interpretation:
-
The resulting TGA curve will show a plot of mass versus temperature.
-
A significant loss of mass indicates decomposition. The onset temperature of this mass loss is taken as the decomposition temperature. For the dihydrate, an initial mass loss corresponding to the loss of water will be observed at a lower temperature.
-
Conclusion
The physicochemical characteristics of 7,9-Dihydro-1H-purine-6,8-dione are multifaceted and have profound implications for its role in biology and medicine. A thorough understanding of its structure, solubility, acidity, spectral properties, and thermal behavior is essential for researchers and professionals working in drug development and clinical diagnostics. The experimental protocols detailed in this guide provide a practical framework for the accurate and reliable determination of these key properties, facilitating further research and innovation in this important area.
References
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Uric Acid Detection in UV Region. (2014). International Journal of Engineering and Innovative Technology (IJEIT), 4(3), 232-235. [Link]
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Falasca, A., et al. (2020). The Structure of Uric Acid Dihydrate Crystals Revisited via First-Principle Methods. Australian Journal of Chemistry, 73(10), 923-928. [Link]
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Gliozzi, A., et al. (2000). The Elusive Crystal Structure of Uric Acid Dihydrate: Implication for Epitaxial Growth During Biomineralization. Journal of the American Society of Nephrology, 11(4), 677-684. [Link]
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Krivovichev, S. V., et al. (2019). Thermal Behavior and Phase Transition of Uric Acid and Its Dihydrate Form, the Common Biominerals Uricite and Tinnunculite. Minerals, 9(6), 375. [Link]
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